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Compound of Interest

Compound Name: (S)-1-(2-Methoxyphenyl)ethanol

Cat. No.: B168632 Get Quote

In the landscape of modern pharmaceutical synthesis and fine chemical manufacturing, the

demand for enantiomerically pure compounds is a critical driver of innovation.[1] The

physiological activity of a drug is frequently tied to a single enantiomer, making the synthesis of

enantiopure active pharmaceutical ingredients (APIs) a cornerstone of developing safer, more

effective medications.[1] (S)-1-(2-Methoxyphenyl)ethanol (CAS: 108100-06-7), a chiral

secondary alcohol, has emerged as a highly valuable intermediate in this context. Its structure,

featuring a stereogenic center adjacent to an ortho-substituted methoxy-phenyl group, provides

a unique combination of steric and electronic properties that are instrumental in the

construction of complex molecular architectures.

This guide serves as a technical resource for researchers, chemists, and drug development

professionals. It moves beyond a simple recitation of properties to provide a deeper

understanding of the causality behind its synthesis, the validation of its purity, and its strategic

application. The protocols and data presented herein are synthesized from established

methodologies to ensure reliability and reproducibility in a laboratory setting.

Section 1: Core Physicochemical and Structural
Identity
A precise understanding of a molecule's fundamental properties is the bedrock of its effective

application in synthesis. The identity and characteristics of (S)-1-(2-Methoxyphenyl)ethanol
are summarized below.
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Structural and Molecular Identifiers
IUPAC Name: (1S)-1-(2-methoxyphenyl)ethanol[2]

CAS Number: 108100-06-7[1][2][3][4][5][6]

Molecular Formula: C₉H₁₂O₂[1][2][3][4][5]

SMILES Code: COC1=C(C=CC=C1)O[7]

InChI: InChI=1S/C9H12O2/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7,10H,1-2H3/t7-/m0/s1[2]

InChIKey: DHHGVIOVURMJEA-ZETCQYMHSA-N[2]

Physicochemical Properties
The physical properties of this compound dictate its handling, storage, and reaction conditions.

It is typically supplied as a colorless oil.[1]

Property Value Source(s)

Molecular Weight 152.19 g/mol [1][2][3][4][5]

Appearance Colorless oil [1]

Purity Specification Typically ≥95% - 98% [3][4]

Storage Conditions
Store in a dry, sealed

container, often at 2-8°C
[3][7]

Section 2: Synthesis Strategies for Enantiopurity
The central challenge in producing (S)-1-(2-Methoxyphenyl)ethanol is achieving high

enantiomeric excess (e.e.). Two primary strategies dominate its synthesis: the asymmetric

reduction of a prochiral ketone and the chiral resolution of a racemic mixture. The choice

between these methods often depends on factors like catalyst cost, substrate availability, and

desired throughput.

Asymmetric Reduction of 2-Methoxyacetophenone
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This "bottom-up" approach is an elegant and efficient method for establishing the desired

stereocenter directly. The core principle involves the reduction of the prochiral ketone, 2-

methoxyacetophenone, using a hydrogen source in the presence of a chiral catalyst.

Causality of Method Choice: Asymmetric reduction is often preferred for its high atom economy,

avoiding the loss of 50% of the material inherent in classical resolution. The success of this

reaction is critically dependent on the catalyst's ability to create a chiral environment that favors

hydrogen delivery to one face of the carbonyl group over the other. Biocatalytic reductions

using alcohol dehydrogenases (ADHs) are particularly advantageous as they operate under

mild, environmentally benign conditions and can exhibit exceptionally high enantioselectivity.[8]
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Workflow: Asymmetric Reduction
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Caption: Asymmetric synthesis workflow for (S)-1-(2-Methoxyphenyl)ethanol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b168632?utm_src=pdf-body-img
https://www.benchchem.com/product/b168632?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b168632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Representative Protocol: Biocatalytic Asymmetric Reduction

Biocatalyst Preparation: Prepare a whole-cell biocatalyst solution, such as Saccharomyces

uvarum, in a suitable buffer (e.g., phosphate buffer, pH 7.0).[9]

Reaction Setup: In a temperature-controlled reaction vessel, add 2-methoxyacetophenone

(substrate) and a co-solvent like 2-propanol, which also serves as the hydride source.[8]

Initiation: Add the prepared biocatalyst suspension to the substrate mixture. Maintain gentle

agitation at a controlled temperature (e.g., 30°C).

Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them

via TLC or GC to determine substrate conversion.

Workup: Once the reaction reaches completion, terminate it by removing the cells via

centrifugation.

Extraction: Extract the supernatant with an organic solvent such as ethyl acetate. Combine

the organic layers.

Purification: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate the solvent under reduced pressure. Purify the resulting crude oil via silica

gel column chromatography to yield the pure (S)-alcohol.

Kinetic Resolution of Racemic 1-(2-
Methoxyphenyl)ethanol
This "top-down" approach begins with a 50:50 mixture of the (R)- and (S)-enantiomers. The

goal is to selectively react one enantiomer, allowing the other to be isolated. Enzymatic kinetic

resolution is a powerful tool for this purpose.

Causality of Method Choice: Lipases are highly effective for kinetic resolution because they can

stereoselectively acylate an alcohol. In the presence of an acyl donor (like vinyl acetate), the

lipase will preferentially acylate one enantiomer (e.g., the R-form) into an ester at a much faster

rate than the other (the S-form). This difference in reaction rates allows for the separation of the

unreacted (S)-alcohol from the newly formed (R)-ester. This method is valuable when the

racemic starting material is inexpensive or more readily available than the prochiral ketone.[10]
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Principle: Enzymatic Kinetic Resolution
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Caption: Workflow for separating enantiomers via enzymatic kinetic resolution.

Representative Protocol: Lipase-Catalyzed Kinetic Resolution

Reaction Setup: Dissolve racemic 1-(2-methoxyphenyl)ethanol in a non-polar organic solvent

such as n-hexane in a reaction flask.[10]
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Reagent Addition: Add an acyl donor, such as vinyl acetate, and an immobilized lipase (e.g.,

Novozym 40086).[10]

Incubation: Stir the mixture at a controlled temperature (e.g., 35°C) for a specific duration

(e.g., 2.5 hours). The reaction should ideally be stopped at ~50% conversion to maximize the

enantiomeric excess of the remaining substrate.[10]

Enzyme Removal: After the reaction, remove the immobilized enzyme by simple filtration.

Separation: Concentrate the filtrate under reduced pressure. Separate the unreacted (S)-1-
(2-methoxyphenyl)ethanol from the acylated (R)-ester using silica gel column

chromatography.

Section 3: Analytical Quality Control
Rigorous analytical testing is non-negotiable to validate the identity, purity, and, most

importantly, the enantiomeric excess of the final product.

Structural and Purity Verification
Standard spectroscopic methods are used to confirm the chemical structure and assess

chemical purity. Spectroscopic data for related methoxyphenyl ethanols is well-documented

and serves as a reference.[11][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Confirms the proton environment, showing characteristic peaks for the aromatic,

methoxy, methyl, and hydroxyl protons.

¹³C NMR: Confirms the carbon skeleton of the molecule.

Mass Spectrometry (MS): Determines the molecular weight (152.19 g/mol ) and can provide

fragmentation patterns to support structural confirmation.[2]

Infrared (IR) Spectroscopy: Identifies key functional groups, notably the broad O-H stretch of

the alcohol group and C-O stretches associated with the ether and alcohol.

Determination of Enantiomeric Excess (e.e.)
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The most critical quality parameter is enantiomeric purity. Chiral High-Performance Liquid

Chromatography (HPLC) is the gold standard for this measurement.

Causality of Method Choice: Chiral HPLC works by employing a stationary phase that is itself

chiral. As the racemic or enantiomerically-enriched mixture passes through the column, the two

enantiomers interact differently with the chiral stationary phase. This differential interaction

leads to a difference in retention time, allowing for their separation and quantification. The

relative area of the two peaks in the chromatogram is used to calculate the enantiomeric

excess.
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Workflow: Chiral HPLC Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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